![molecular formula C18H19NO4S B6412770 2-Methyl-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261916-00-0](/img/structure/B6412770.png)
2-Methyl-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
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Overview
Description
2-Methyl-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, also known as MS-PPB, is a pyrrolidine-based sulfonylbenzoic acid that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular formula of C13H18O4S and a molecular weight of 270.36 g/mol. This compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, physiology, and pharmacology.
Scientific Research Applications
2-Methyl-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of sulfonylbenzoic acids on enzyme activity, as well as to study the effects of pyrrolidine-based compounds on enzyme activity. In addition, it has been used as a ligand in the synthesis of metal-organic frameworks, as well as in the synthesis of chiral compounds. It has also been used in the synthesis of pharmaceuticals, including anticonvulsants and antidepressants.
Mechanism of Action
2-Methyl-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), aromatase, and aldose reductase. It is believed to act as an inhibitor by binding to the active site of the enzyme and preventing the formation of the enzyme-substrate complex. It has also been shown to inhibit the activity of certain G protein-coupled receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects
2-Methyl-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the enzymes cyclooxygenase-2 (COX-2), aromatase, and aldose reductase. In addition, it has been shown to inhibit the activity of certain G protein-coupled receptors, such as the 5-HT2A receptor. It has also been shown to increase the levels of certain hormones, such as estradiol and testosterone, in the body.
Advantages and Limitations for Lab Experiments
2-Methyl-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound that is not easily degraded. In addition, it is relatively inexpensive and can be easily synthesized. However, it is important to note that 2-Methyl-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is not suitable for use in vivo experiments due to its potential toxicity.
Future Directions
The potential applications of 2-Methyl-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% are numerous and varied. In the future, it could be used to study the effects of sulfonylbenzoic acids and pyrrolidine-based compounds on enzyme activity and G protein-coupled receptors. It could also be used as a ligand in the synthesis of metal-organic frameworks, as well as in the synthesis of pharmaceuticals. In addition, it could be used to study the effects of hormones on the body, as well as to study the effects of certain drugs on the body. Finally, it could be used to study the effects of environmental pollutants on the body.
Synthesis Methods
2-Methyl-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized from 3-hydroxy-2-methylbenzoic acid and 3-(pyrrolidin-1-yl)sulfonyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds by nucleophilic substitution of the sulfonyl chloride with the hydroxyl group of the benzoic acid, forming a sulfonate ester. The reaction is typically carried out in anhydrous acetonitrile at temperatures of between 0 and 10°C.
properties
IUPAC Name |
2-methyl-3-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-16(8-5-9-17(13)18(20)21)14-6-4-7-15(12-14)24(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJOWBALQXFUGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692309 |
Source
|
Record name | 2-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261916-00-0 |
Source
|
Record name | 2-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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